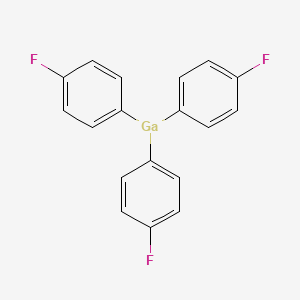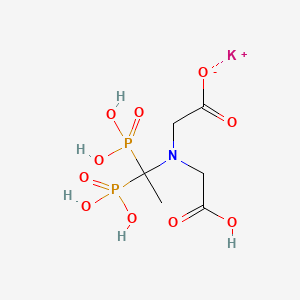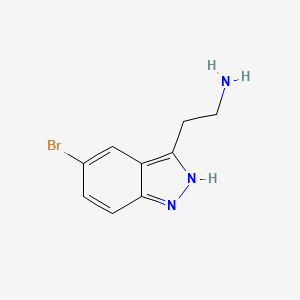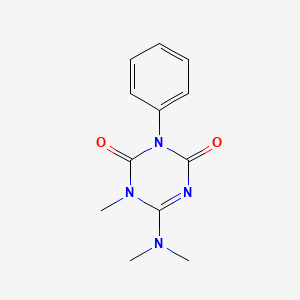
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles that are widely studied due to their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature and pressure are crucial for efficient production .
化学反応の分析
Types of Reactions
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Hydrolysis: It can be hydrolyzed to form cyanuric acid when heated with water.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and phenols, which react with the triazine ring under mild conditions.
Hydrolysis: Water and heat are typically used to hydrolyze the compound to cyanuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups depending on the nucleophile used.
Hydrolysis: The major product is cyanuric acid.
科学的研究の応用
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent
Materials Science: Used in the synthesis of polymers and resins due to its ability to form stable structures.
Agriculture: Employed in the development of herbicides and pesticides.
作用機序
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer research, it interferes with DNA replication and cell division, thereby inhibiting tumor growth .
類似化合物との比較
Similar Compounds
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Uniqueness
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific dimethylamino and phenyl substitutions, which confer distinct chemical properties and reactivity compared to other triazines .
特性
CAS番号 |
51235-60-0 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
6-(dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
XMUZVLKDWQKLHH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
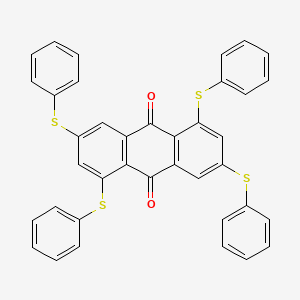



![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
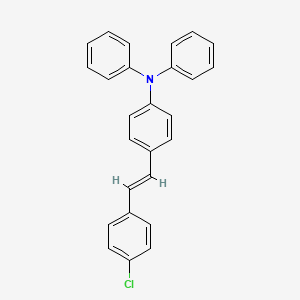
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
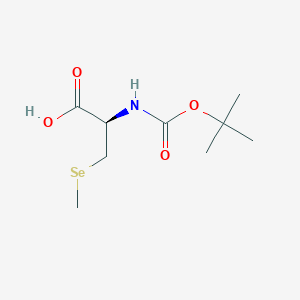
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
